L-Valine tert.butyl amide
CAS No.: 72669-49-9
Cat. No.: VC21536594
Molecular Formula: C9H20N2O
Molecular Weight: 172.27 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 72669-49-9 |
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Molecular Formula | C9H20N2O |
Molecular Weight | 172.27 g/mol |
IUPAC Name | (2S)-2-amino-N-tert-butyl-3-methylbutanamide |
Standard InChI | InChI=1S/C9H20N2O/c1-6(2)7(10)8(12)11-9(3,4)5/h6-7H,10H2,1-5H3,(H,11,12)/t7-/m0/s1 |
Standard InChI Key | SIZVNUMWTAXYAR-ZETCQYMHSA-N |
Isomeric SMILES | CC(C)[C@@H](C(=O)NC(C)(C)C)N |
SMILES | CC(C)C(C(=O)NC(C)(C)C)N |
Canonical SMILES | CC(C)C(C(=O)NC(C)(C)C)N |
Chemical Structure and Properties
Molecular Structure
L-Valine tert.butyl amide, also known as (2S)-2-amino-N-tert-butyl-3-methylbutanamide, possesses a well-defined molecular structure derived from the amino acid L-Valine. The compound has a molecular formula of C9H20N2O and a molecular weight of 172.27 g/mol . Its structure features an amino group at the alpha carbon, a branched isopropyl side chain characteristic of valine, and a tert-butyl amide functionality.
The structural representation can be described using various chemical notations:
Table 1: Structural Identifiers of L-Valine tert.butyl amide
Identifier Type | Notation |
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IUPAC Name | (2S)-2-amino-N-tert-butyl-3-methylbutanamide |
SMILES | CC(C)C@@HN |
InChI | InChI=1S/C9H20N2O/c1-6(2)7(10)8(12)11-9(3,4)5/h6-7H,10H2,1-5H3,(H,11,12)/t7-/m0/s1 |
InChIKey | SIZVNUMWTAXYAR-ZETCQYMHSA-N |
Biologic Notation (IUPAC Condensed) | H-Val-NHtBu |
The molecule maintains the S-configuration at the alpha carbon, preserving the stereochemistry of the original L-Valine amino acid .
Applications
Pharmaceutical Applications
L-Valine tert.butyl amide and its hydrochloride salt have significant applications in pharmaceutical research and development:
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The compound serves as a building block in the synthesis of various pharmaceuticals, particularly those targeting metabolic disorders. Its unique structure allows for the development of drugs with improved efficacy .
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The amide functionality can enhance the stability of drug candidates by reducing susceptibility to enzymatic degradation.
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The compound's lipophilic nature, contributed by the tert-butyl group, can improve cellular permeability of drug molecules.
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It is used in formulating pharmaceuticals, enhancing the solubility and stability of active ingredients, making medications more effective .
Biochemical Research
In biochemical research, L-Valine tert.butyl amide finds applications in:
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Protein engineering: Researchers use L-Valine tert-butylamide hydrochloride to modify proteins, enhancing their stability and functionality. This is crucial in biotechnology for creating more effective enzymes and therapeutic proteins .
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Structure-activity relationship studies: The compound can be incorporated into peptides to investigate the effect of increased hydrophobicity or steric bulk on biological activity.
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Enzyme inhibition studies: Modified amino acids like L-Valine tert.butyl amide can be used to develop enzyme inhibitors by mimicking natural substrates.
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Peptide synthesis: It serves as a valuable building block in the synthesis of peptides, which are crucial in drug development and biotechnology .
Food Industry Applications
The food industry utilizes L-Valine tert.butyl amide and its derivatives for:
Cosmetic Applications
In cosmetic formulations, L-Valine tert.butyl amide contributes to:
Related Derivatives
L-Valine tert.butyl amide Hydrochloride
L-Valine tert.butyl amide hydrochloride (C9H20N2O·HCl) is the hydrochloride salt of L-Valine tert.butyl amide. It has been reported to have an optical rotation of [α]D= 41.6 ± 2° (c = 1 in MeOH) at 20°C . This salt form offers improved solubility in aqueous solutions compared to the free base, making it advantageous for certain applications. The hydrochloride salt maintains the core structural features and applications of L-Valine tert.butyl amide while providing different physicochemical properties that may be beneficial in specific contexts.
N~2~-Acetyl-N-tert-butyl-L-valinamide
N~2~-Acetyl-N-tert-butyl-L-valinamide (C11H22N2O2) is a derivative of L-Valine tert.butyl amide where the amino group is acetylated. This compound has a molecular weight of 214.30 g/mol and is characterized by the IUPAC name (2S)-2-acetamido-N-tert-butyl-3-methylbutanamide .
Table 2: Comparison of L-Valine tert.butyl amide and N~2~-Acetyl-N-tert-butyl-L-valinamide
Property | L-Valine tert.butyl amide | N~2~-Acetyl-N-tert-butyl-L-valinamide |
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Molecular Formula | C9H20N2O | C11H22N2O2 |
Molecular Weight | 172.27 g/mol | 214.30 g/mol |
CAS Number | 72669-49-9 | 86323-63-9 |
Structure | Primary amine at alpha carbon | Acetylated amine at alpha carbon |
IUPAC Name | (2S)-2-amino-N-tert-butyl-3-methylbutanamide | (2S)-2-acetamido-N-tert-butyl-3-methylbutanamide |
Chemical Notation | H-Val-NHtBu | Ac-Val-NHtBu |
The acetylation of the amino group in N~2~-Acetyl-N-tert-butyl-L-valinamide provides additional stability and reduces the reactivity of the nitrogen, which can be advantageous in certain applications where a free amino group is undesirable .
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